Zavondemstat L-lysine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C32H43N5O5 |

|---|---|

Poids moléculaire |

577.7 g/mol |

Nom IUPAC |

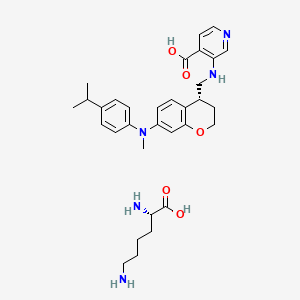

(2S)-2,6-diaminohexanoic acid;3-[[(4R)-7-(N-methyl-4-propan-2-ylanilino)-3,4-dihydro-2H-chromen-4-yl]methylamino]pyridine-4-carboxylic acid |

InChI |

InChI=1S/C26H29N3O3.C6H14N2O2/c1-17(2)18-4-6-20(7-5-18)29(3)21-8-9-22-19(11-13-32-25(22)14-21)15-28-24-16-27-12-10-23(24)26(30)31;7-4-2-1-3-5(8)6(9)10/h4-10,12,14,16-17,19,28H,11,13,15H2,1-3H3,(H,30,31);5H,1-4,7-8H2,(H,9,10)/t19-;5-/m00/s1 |

Clé InChI |

APYKYNJSDFVPGX-FKFGKEJVSA-N |

SMILES isomérique |

CC(C)C1=CC=C(C=C1)N(C)C2=CC3=C(C=C2)[C@@H](CCO3)CNC4=C(C=CN=C4)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |

SMILES canonique |

CC(C)C1=CC=C(C=C1)N(C)C2=CC3=C(C=C2)C(CCO3)CNC4=C(C=CN=C4)C(=O)O.C(CCN)CC(C(=O)O)N |

Origine du produit |

United States |

Foundational & Exploratory

Zavondemstat L-lysine: A Technical Guide to its Epigenetic Regulatory Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zavondemstat (also known as TACH101 or QC8222) is a first-in-class, orally bioavailable small molecule that acts as a potent and selective pan-inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes. By targeting KDM4, zavondemstat offers a novel therapeutic approach to cancer treatment by reprogramming the epigenetic landscape of tumor cells. This document provides a comprehensive overview of the mechanism of action of zavondemstat L-lysine, focusing on its role in epigenetic regulation, supported by available preclinical and clinical data.

Introduction to KDM4 and its Role in Oncogenesis

Histone lysine demethylases are critical regulators of gene expression, and their dysregulation is frequently implicated in various cancers.[1][2][3][4] The KDM4 family, consisting of isoforms KDM4A, KDM4B, KDM4C, and KDM4D, are JmjC domain-containing enzymes that remove methyl groups from histone H3 at lysines 9 and 36 (H3K9 and H3K36).[4] Overexpression or aberrant activity of KDM4 has been shown to drive key tumorigenic processes, including:

-

Evasion of apoptosis [4]

-

Enhanced replicative immortality [4]

-

Promotion of metastasis and cell migration [1]

-

Induction of genomic instability through DNA repair deficiencies [1][4]

-

Increased activity of hormone receptors like the androgen and estrogen receptors [1]

Given the functional redundancy among the KDM4 isoforms, pan-inhibition that targets all isoforms is considered necessary for effective therapeutic intervention.[1][4]

Molecular Mechanism of Action of Zavondemstat

Zavondemstat is a reversible and competitive inhibitor of the KDM4 enzymes.[5] Its mechanism of action is centered on its ability to compete with the endogenous cofactor, alpha-ketoglutarate (α-KG), for binding to the catalytic domain of the KDM4 isoforms.[1] By blocking the binding of α-KG, zavondemstat effectively inhibits the demethylase activity of KDM4.

This inhibition leads to an increase in the methylation levels of H3K9 and H3K36. These histone marks are generally associated with condensed chromatin and transcriptional repression. By preventing their removal, zavondemstat can effectively silence the expression of oncogenes that are aberrantly activated by KDM4, thereby exerting its anti-cancer effects.

References

- 1. Phase 1 study of zavondemstat (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Zavondemstat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. TACH101 L-lysine | KDM4 inhibitor | Probechem Biochemicals [probechem.com]

Zavondemstat L-lysine: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zavondemstat (also known as TACH101 or QC8222) is a potent, orally bioavailable, small-molecule pan-inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes.[1] Dysregulation of KDM4 isoforms is implicated in various cancers, where they drive oncogenesis by regulating gene transcription.[2] Zavondemstat's ability to selectively target KDM4 isoforms A-D makes it a promising therapeutic agent in oncology.[1] This technical guide provides an in-depth overview of the chemical structure, synthesis, and biological activity of Zavondemstat L-lysine, tailored for professionals in drug development and scientific research.

Chemical Structure and Properties

Zavondemstat is a substituted pyridine derivative. The L-lysine salt is formulated to improve the physicochemical properties of the active pharmaceutical ingredient.

Zavondemstat (Free Base)

-

IUPAC Name: 3-[[(4R)-7-(N-methyl-4-propan-2-ylanilino)-3,4-dihydro-2H-chromen-4-yl]methylamino]pyridine-4-carboxylic acid

-

Synonyms: TACH101, QC8222

-

Chemical Formula: C₂₆H₂₉N₃O₃

-

Molecular Weight: 431.53 g/mol

-

CAS Number: 1851412-93-5

This compound

-

Chemical Formula: C₃₂H₄₃N₅O₅

-

Molecular Weight: 577.71 g/mol

The L-lysine salt is formed by the reaction of the carboxylic acid group on Zavondemstat with the basic amino acid L-lysine.

Synthesis of Zavondemstat and its L-lysine Salt

The detailed, step-by-step synthesis of Zavondemstat is proprietary information contained within patent WO2015200709A1, specifically under example 187. While the explicit experimental protocol is not publicly available, a plausible synthetic route can be conceptualized based on the molecule's structure, involving key chemical transformations common in medicinal chemistry.

Hypothetical Synthetic Pathway for Zavondemstat

The synthesis would likely involve a multi-step process, culminating in the coupling of a substituted chromane intermediate with a pyridine derivative. Key reactions could include:

-

Synthesis of the Chromane Core: Construction of the 7-substituted-3,4-dihydro-2H-chromen-4-amine intermediate.

-

Buchwald-Hartwig Amination: Coupling of an appropriate chromane precursor with N-methyl-4-isopropylaniline to form the diaryl amine linkage.

-

Reductive Amination: Reaction of the chromane-amine intermediate with a pyridine-4-carboxaldehyde derivative to form the secondary amine bridge.

-

Saponification: Hydrolysis of an ester protecting group on the pyridine ring to yield the final carboxylic acid.

Preparation of this compound

The formation of the L-lysine salt is a standard procedure in pharmaceutical chemistry to enhance solubility and bioavailability.

General Protocol:

-

Zavondemstat (free base) is dissolved in a suitable organic solvent, such as ethanol or methanol.

-

A solution of L-lysine in water or a co-solvent is prepared.

-

The L-lysine solution is added dropwise to the Zavondemstat solution with stirring.

-

The resulting salt is then precipitated or crystallized from the solution, filtered, washed with a non-solvent, and dried under vacuum to yield this compound.

Mechanism of Action and Signaling Pathway

Zavondemstat functions as a competitive inhibitor of the KDM4 family of histone demethylases.[2] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone tails, particularly H3K9 and H3K36.

dot

Caption: KDM4 inhibition pathway by Zavondemstat.

KDM4 enzymes are often overexpressed in cancer, leading to the demethylation of repressive histone marks and the subsequent activation of oncogenic pathways.[2] This can result in increased cell proliferation, inhibition of apoptosis, enhanced metastatic potential, and genomic instability.[2] Zavondemstat competes with the natural cofactor, alpha-ketoglutarate (α-KG), for binding to the catalytic domain of KDM4, thereby blocking its demethylase activity and restoring a more normal epigenetic state.[2]

Quantitative Data

In Vitro Potency

The inhibitory activity of Zavondemstat and related compounds against KDM4 isoforms is a key measure of its potency.

| Compound/Target | IC₅₀ (nM) | Notes |

| Zavondemstat | ||

| KDM4 Isoforms (A-D) | ~80 | Pan-inhibitory activity.[3] |

| QC6352 (Related Compound) | ||

| KDM4A | 104 | Data for a structurally related precursor/analog.[4] |

| KDM4B | 56 | Data for a structurally related precursor/analog.[4] |

| KDM4C | 35 | Data for a structurally related precursor/analog.[4] |

Clinical Pharmacokinetics & Efficacy (Phase 1)

Data from the first-in-human, Phase 1 dose-escalation study (NCT05076552) in patients with advanced solid tumors.[2]

| Parameter | Value |

| Pharmacokinetics | |

| Half-life (t₁/₂) | ~1.5 hours |

| Drug Accumulation | Minimal to none |

| Preliminary Efficacy | |

| Patients (response-evaluable) | 23 |

| Stable Disease (SD) | 10 (44%) |

| SD ≥ 6 months | 3 (13%) |

Experimental Protocols

KDM4 Inhibition Assay (General Protocol)

Several methods can be used to quantify KDM4 inhibition, including TR-FRET, AlphaLISA, and mass spectrometry. The following is a generalized protocol for a biochemical inhibition assay.

Objective: To determine the IC₅₀ of Zavondemstat against KDM4 isoforms.

Materials:

-

Recombinant human KDM4A, B, C, or D enzyme.

-

Biotinylated histone H3 peptide substrate (e.g., H3K9me3).

-

Cofactors: α-ketoglutarate (2-OG), Ascorbic Acid, (NH₄)₂Fe(SO₄)₂·6H₂O.

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5).

-

Zavondemstat (serial dilutions in DMSO).

-

Detection reagents (e.g., TR-FRET donor/acceptor pair, AlphaLISA beads).

-

384-well microplates.

Procedure:

-

Compound Plating: Prepare serial dilutions of Zavondemstat in DMSO and dispense into the microplate.

-

Enzyme Preparation: Prepare a solution of the KDM4 enzyme and cofactors in assay buffer.

-

Reaction Initiation: Add the enzyme solution to the wells containing the compound, followed by the histone peptide substrate to start the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a chelating agent like EDTA.

-

Detection: Add the detection reagents according to the manufacturer's protocol (e.g., antibody-donor and streptavidin-acceptor for TR-FRET).

-

Signal Reading: Incubate for the required time for signal development and read the plate on a suitable plate reader.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Phase 1 Clinical Trial Workflow

The workflow for the Phase 1 clinical trial of Zavondemstat provides a framework for its early-stage clinical development.

dot

References

A Technical Guide to the Preclinical Antineoplastic Activity of Zavondemstat L-lysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavondemstat (also known as TACH101 and QC8222) is a first-in-class, orally bioavailable, small-molecule pan-inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes, including isoforms KDM4A-D.[1][2] Dysregulation and overexpression of KDM4 have been implicated in the tumorigenesis of various cancers, including colorectal, esophageal, gastric, breast, and pancreatic cancers, as well as hematological malignancies.[2][3] KDM4 enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3), which in turn affects gene transcription, cell cycle progression, DNA repair, and apoptosis.[4] By targeting the KDM4 family, zavondemstat represents a novel therapeutic strategy to reverse epigenetic alterations that drive cancer progression.[5] This technical guide provides a comprehensive overview of the preclinical antineoplastic activity of zavondemstat, including its in vitro and in vivo efficacy, mechanism of action, and pharmacokinetic profile.

Mechanism of Action

Zavondemstat is a reversible and competitive inhibitor of the alpha-ketoglutarate binding site within the catalytic domain of KDM4 enzymes.[1] This inhibition leads to an increase in the global levels of histone methylation, particularly H3K9me3 and H3K36me3, thereby altering gene expression patterns that are critical for cancer cell survival and proliferation.[6] The preclinical data suggest that zavondemstat's antineoplastic activity stems from its ability to induce cell cycle arrest, promote apoptosis, and reduce the population of tumor-initiating cells.[6]

Quantitative Data

In Vitro Anti-proliferative Activity

Zavondemstat has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines and patient-derived organoid models. The half-maximal inhibitory concentration (IC50) values were determined following 168 hours of treatment.[3]

| Cell Line/Model Type | Cancer Type | IC50 (µM) |

| Cell Lines | ||

| KYSE-150 | Esophageal Squamous Cell Carcinoma | 0.0027 - 0.037[3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.0027 - 0.037[3] |

| HT-29 | Colorectal Adenocarcinoma | 0.0027 - 0.037[3] |

| HCC1937 | Breast Cancer | 0.0027 - 0.037[3] |

| Various | Gastric Cancer (9/11 cell lines) | 0.004 - 0.072[7] |

| Various | Diffuse Large B-cell Lymphoma (DLBCL) - ABC Subtype | ~0.03[1] |

| Various | Diffuse Large B-cell Lymphoma (DLBCL) - GCB Subtype | ~0.02[1] |

| Various | Diffuse Large B-cell Lymphoma (DLBCL) - PMBL Subtype | ~0.02[1] |

| Patient-Derived Xenograft (PDX) Models | ||

| Various | Gastric Cancer (4/5 models) | 0.007 - 0.039[7] |

| Various | Colorectal Cancer (CRC) - MSI (5/5 models) | 0.001 - 0.014[7] |

| Various | Colorectal Cancer (CRC) - MSS (4/8 models) | 0.003 - 0.270[7] |

| Patient-Derived Organoid Models | ||

| Various | Colorectal Cancer (CRC) - MSI (3/3 models) | 0.022 - 0.149[7] |

| Various | Colorectal Cancer (CRC) - MSS (0/3 models) | > 10[7] |

In Vitro Apoptosis Induction

Zavondemstat treatment led to the induction of apoptosis in a dose-dependent manner.

| Cell Line | Cancer Type | EC50 for Apoptosis (µM) |

| KYSE-150 | Esophageal Squamous Cell Carcinoma | 0.033[7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.132[3] |

| HT-29 | Colorectal Adenocarcinoma | 0.092[7] |

In Vivo Anti-tumor Efficacy

Zavondemstat demonstrated significant tumor growth inhibition in various xenograft models.

| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) |

| Colorectal, Esophageal, Gastric, Breast, Lymphoma | Various | Not Specified | Up to 100[2] |

| Colorectal Cancer | SU60 | Not Specified | ≥ 70[7] |

| Esophageal Cancer | KYSE-150 | Not Specified | ≥ 70[7] |

| Gastric Cancer | GXA-3036 | Not Specified | ≥ 70[7] |

| Diffuse Large B-cell Lymphoma | OCI-LY19 | QD or BID (3 days on/4 days off) | 55 - 100[1] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models indicated favorable drug-like properties.

| Parameter | Mouse | Rat | Dog |

| Oral Bioavailability | Good | Good | Good |

| Systemic Clearance | Low | Low | Low |

| Volume of Distribution | Moderate | Moderate | Moderate |

| CYP Enzyme Inhibition/Induction | Little to none | Little to none | Little to none |

Experimental Protocols

In Vitro Cell Proliferation Assay

Methodology:

-

Cell Culture: Cancer cell lines were cultured in appropriate media and conditions as recommended by the supplier.

-

Seeding: Cells were seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the assay period.

-

Treatment: The following day, cells were treated with a serial dilution of zavondemstat.

-

Incubation: Plates were incubated for 168 hours.

-

Viability Assessment: Cell viability was assessed using a commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or AlamarBlue®).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Tumor Model

Methodology:

-

Animal Models: Immunodeficient mice (e.g., athymic nude or NOD/SCID) were used.[8]

-

Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously into the flanks of the mice.

-

Tumor Establishment: Tumors were allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Treatment: Mice were randomized into groups and treated orally with zavondemstat or a vehicle control. Dosing schedules varied depending on the model, with examples including once daily (QD) or twice daily (BID) administration on a 3 days on/4 days off schedule.[1]

-

Efficacy Evaluation: Tumor volumes were measured regularly using calipers. Body weight was monitored as an indicator of toxicity.

-

Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

Conclusion

The preclinical data for zavondemstat (TACH101) demonstrate its potent and broad-spectrum antineoplastic activity. As a first-in-class pan-inhibitor of KDM4, it effectively suppresses the proliferation of a wide array of cancer cell lines and patient-derived models through the induction of cell cycle arrest and apoptosis. Furthermore, its favorable pharmacokinetic profile and significant in vivo tumor growth inhibition underscore its potential as a promising therapeutic agent for the treatment of various solid and hematological malignancies. These compelling preclinical findings have supported the advancement of zavondemstat into clinical development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. tachyontx.com [tachyontx.com]

- 3. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1 study of zavondemstat (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biospace.com [biospace.com]

- 6. ascopubs.org [ascopubs.org]

- 7. ascopubs.org [ascopubs.org]

- 8. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Histone Demethylase Inhibitors on Histone Methylation: A Technical Overview of Zavondemstat and Bomedemstat

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications, particularly histone methylation, play a pivotal role in regulating gene expression and are frequently dysregulated in various cancers. Histone demethylases, the enzymes responsible for removing methyl groups from histones, have emerged as promising therapeutic targets. This technical guide provides a detailed examination of the effects of two distinct histone demethylase inhibitors, Zavondemstat and Bomedemstat, on histone methylation patterns.

It is important to clarify that the term "Zavondemstat L-lysine" is not standard in the reviewed scientific literature. The active compound is Zavondemstat (TACH101) , a potent and selective pan-inhibitor of the Lysine-Specific Demethylase 4 (KDM4) family. For a comprehensive understanding of histone demethylase inhibition, this guide also explores the effects of Bomedemstat (IMG-7289) , an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). While both compounds target histone demethylases, they act on different enzyme families, leading to distinct effects on histone methylation landscapes and downstream cellular processes.

Mechanism of Action and Impact on Histone Methylation

Zavondemstat (TACH101): A KDM4 Inhibitor

Zavondemstat is a first-in-class, orally available, small-molecule inhibitor of the KDM4 family of histone demethylases.[1][2] The KDM4 family, which includes isoforms KDM4A-D, are JmjC domain-containing enzymes that remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), as well as histone H1.4 at lysine 26 (H1.4K26).[3][4] These demethylation events are crucial for the transition between transcriptionally silent and active chromatin states.[3] Zavondemstat acts as an α-ketoglutarate competitive inhibitor, selectively and potently targeting all four KDM4 isoforms.[1][5] By inhibiting KDM4, Zavondemstat prevents the removal of methyl marks, leading to an accumulation of methylation at specific histone residues.

Bomedemstat (IMG-7289): An LSD1 Inhibitor

Bomedemstat is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[6][7] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically demethylates mono- and di-methylated H3K4 (H3K4me1/2) and H3K9 (H3K9me1/2).[3][6] In the context of myeloproliferative neoplasms (MPNs), LSD1 is overexpressed and plays a critical role in the self-renewal of malignant myeloid cells and the differentiation of myeloid progenitors.[8][9] By irreversibly inhibiting LSD1, Bomedemstat leads to an increase in global levels of H3K4 and H3K9 methylation, thereby altering gene expression and inhibiting the proliferation of malignant cells.[3][6]

Quantitative Effects on Histone Methylation Patterns

The following tables summarize the quantitative data on the effects of Zavondemstat and Bomedemstat on histone methylation marks from preclinical studies.

Table 1: Quantitative Effects of Zavondemstat (KDM4 Inhibitor) on Histone Methylation

| Histone Mark | Cell Line / Model | Treatment Conditions | Observed Effect | Reference |

| H3K36me3 | KYSE-150 cells overexpressing KDM4C | Not specified | Potent increase (EC50 < 0.001 µM, HTRF assay) | [10] |

| H3K9me2/3, H3K36me2/3 | Prostate cancer cells | Treatment with KDM4 inhibitor C-4 | Increased levels at the KDM4A binding site of target genes (TRAIL and CHOP) | [11] |

Table 2: Quantitative Effects of Bomedemstat (LSD1 Inhibitor) on Histone Methylation

| Histone Mark | Cell Line / Model | Treatment Conditions | Observed Effect | Reference |

| Global H3K4me3 | Bone marrow of Mx-Jak2V617F mice | Daily oral gavage of IMG-7289 | Significant increase (P < 0.01) | [3][6] |

| Global H3K9me2 | Bone marrow of Mx-Jak2V617F mice | Daily oral gavage of IMG-7289 | Significant increase (P < 0.05) | [3][6] |

| H3K4me2 | Human embryonic stem cells | Treatment with LSD1 inhibitor CBB1007 (0-20 µM) for 14 days | Dose-dependent increase | [12] |

| H3K4me1/2 | Epidermal progenitors | Treatment with LSD1 inhibitor GSK-LSD1 | Global increase of ~15% in H3K4me1 and ~6% in H3K4me2 regions | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the impact of histone demethylase inhibitors on histone methylation.

Western Blot for Histone Methylation Analysis

This protocol is a composite based on methodologies described for analyzing histone methylation changes following treatment with histone demethylase inhibitors.[3][14][15]

-

Histone Extraction:

-

Harvest cells or tissues and wash with ice-cold PBS.

-

Perform acid extraction of histones. Briefly, resuspend the nuclear pellet in 0.4 N H2SO4 and incubate overnight at 4°C with rotation.

-

Centrifuge to pellet debris and precipitate histones from the supernatant with trichloroacetic acid (TCA).

-

Wash the histone pellet with ice-cold acetone and air-dry.

-

Resuspend the histone pellet in distilled water.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Prepare histone samples by diluting in 1X LDS sample buffer supplemented with a reducing agent (e.g., 100 mM DTT) and heat at 95°C for 5 minutes.

-

Load 0.5-1 µg of histone extract per lane on a 15% polyacrylamide gel.

-

Perform electrophoresis until adequate separation of low molecular weight proteins is achieved.

-

Transfer proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones).

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the histone modification of interest (e.g., anti-H3K4me3, anti-H3K9me2, anti-H3K36me3) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software and normalize to the total histone H3 loading control.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is a generalized workflow based on established ChIP-seq methodologies and considerations for studying histone modifications.[11][16]

-

Chromatin Preparation:

-

Cross-link DNA and proteins in cultured cells by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Harvest and wash the cells, then lyse them to isolate nuclei.

-

Resuspend the nuclear pellet in a lysis/sonication buffer.

-

Shear the chromatin to an average fragment size of 200-500 bp using sonication.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with a ChIP-grade antibody specific for the histone modification of interest (e.g., H3K9me3, H3K36me3) overnight at 4°C with rotation. An IgG control is essential.

-

Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate to capture the immune complexes.

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.

-

Perform PCR amplification of the library.

-

Sequence the library on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Perform peak calling to identify regions of enrichment for the histone mark.

-

Annotate peaks to genomic features and perform downstream analyses such as differential binding analysis between treated and untreated samples.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by Zavondemstat and Bomedemstat.

References

- 1. Phase 1 study of zavondemstat (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 study of zavondemstat (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel lysine‐specific histone demethylase 1 inhibitor in acute myeloid leukaemia transformed from essential thrombocythaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Silencing the epigenetic silencer KDM4A for TRAIL and DR5 simultaneous induction and antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of LSD1 with Bomedemstat Sensitizes Small Cell Lung Cancer to Immune Checkpoint Blockade and T-Cell Killing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. KDM4 Orchestrates Epigenomic Remodeling of Senescent Cells and Potentiates the Senescence-Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Pharmacology of Zavondemstat L-lysine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavondemstat, also known as TACH101, is a first-in-class, orally bioavailable small molecule inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes.[1] As a pan-inhibitor, it targets all KDM4 isoforms (A-D), which are epigenetic regulators frequently dysregulated in various cancers, playing a crucial role in tumorigenesis and resistance to therapy.[2][3] By competitively inhibiting the binding of the co-factor alpha-ketoglutarate to the catalytic domain of KDM4, Zavondemstat modulates gene expression, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[1][4] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of Zavondemstat L-lysine, based on publicly available preclinical and clinical data.

Pharmacokinetics

Zavondemstat has been evaluated in both preclinical species and in human clinical trials, demonstrating favorable pharmacokinetic properties that support oral administration.

Preclinical Pharmacokinetics

Preclinical studies in rats and dogs have indicated that Zavondemstat possesses good oral bioavailability and a dose-proportional exposure profile.[1] While specific quantitative data from these studies are not publicly available, a conference abstract reported high bioavailability, ranging from 46-100%, and a terminal half-life of approximately 6 hours in these species.[5] The drug also exhibited low systemic clearance and a moderate volume of distribution.[5] Notably, the systemic exposure was not significantly affected by the presence of food in dogs.[5] Zavondemstat did not show significant inhibition or induction of cytochrome P450 (CYP) enzymes in preclinical models, suggesting a low probability of CYP-mediated drug-drug interactions.[5][6]

Table 1: Summary of Preclinical Pharmacokinetic Properties of Zavondemstat

| Parameter | Species | Finding | Citation |

| Oral Bioavailability | Rats and Dogs | High (46-100%) | [5] |

| Terminal Half-life (t½) | Rats and Dogs | ~6 hours | [5] |

| Exposure Proportionality | Rats and Dogs | Dose-proportional | [1] |

| Food Effect | Dogs | No significant impact on systemic exposure | [5] |

| CYP Interaction | In vitro | No significant inhibition or induction | [5][6] |

| Plasma Protein Binding | Mouse, Rat, Dog, Human | ≥99% | [7] |

Clinical Pharmacokinetics

A Phase 1 clinical trial (NCT05076552) in patients with advanced solid tumors provided key insights into the pharmacokinetics of Zavondemstat in humans.[8][9][10]

Table 2: Summary of Clinical Pharmacokinetic Parameters of Zavondemstat in Humans (Phase 1 Study)

| Parameter | Value | Citation |

| Time to Peak Concentration (Tmax) | 1 - 4 hours | [8] |

| Half-life (t½) | ~1.5 hours | [8][9][10] |

| Dose Proportionality | Yes | [8][9][10] |

| Accumulation | No to minimal | [8][9][10] |

The data from this study indicate that orally administered Zavondemstat is rapidly absorbed, with peak plasma concentrations reached between 1 and 4 hours post-dose.[8] The drug exhibits a short half-life of approximately 1.5 hours, and its exposure (both Cmax and AUC) increases proportionally with the dose.[8][9][10] Consistent with its short half-life, there was minimal to no drug accumulation observed with repeated dosing.[8][9][10]

Pharmacodynamics

The pharmacodynamic effects of Zavondemstat are a direct consequence of its inhibition of KDM4, leading to the modulation of gene expression and subsequent anti-tumor activity.

Mechanism of Action and Signaling Pathways

Zavondemstat acts as a reversible, competitive inhibitor of KDM4, preventing the demethylation of histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[2][4] This leads to an increase in the repressive H3K9me3 mark and a decrease in the H3K36me3 mark at the promoters of KDM4 target genes, ultimately altering gene transcription.[2] One key identified pharmacodynamic biomarker of Zavondemstat activity is the repression of the PPP1R10 (PNUTS) gene.[2][6] In vivo, maximum inhibition of PNUTS was observed 8 hours after Zavondemstat administration in xenograft models.[2]

Preclinical In Vivo Efficacy

Zavondemstat has demonstrated potent anti-tumor activity across a range of preclinical cancer models.

Table 3: Summary of Preclinical In Vivo Pharmacodynamic Effects of Zavondemstat

| Cancer Type | Model | Key Findings | Citation |

| Colorectal, Esophageal, Gastric, Breast, Lymphoma | Xenograft Models | Effective tumor growth control with up to 100% tumor growth inhibition. | [3][4] |

| Colorectal Cancer | Patient-Derived Xenograft (PDX) and Organoid Models | Strong correlation of sensitivity with microsatellite instability-high (MSI-H) status. | [2][3] |

| Colorectal Cancer | Xenograft Model (SU60) | Reduced the population of tumor-initiating cells by 4.4-fold. | [11] |

| Various Cancers | Cell Line Panel (in vitro) | Induced apoptosis in colorectal (HT-29), esophageal (KYSE-150), and triple-negative breast cancer (MDA-MB-231) cell lines with EC50s of 0.033-0.092 µM. | [3][4] |

These studies highlight the broad anti-cancer potential of Zavondemstat and suggest that tumors with high microsatellite instability may be particularly sensitive to its effects.[2][3]

Clinical Pharmacodynamics and Efficacy

In the Phase 1 clinical trial, Zavondemstat was well-tolerated and showed encouraging signs of clinical activity in a heavily pretreated patient population with advanced cancers.[8][9][10] The most common treatment-related adverse events were Grade 1 or 2 and included diarrhea, fatigue, decreased appetite, nausea, and hyponatremia.[8][9][10] Of the 23 response-evaluable patients, 44% achieved stable disease, with 9% experiencing stable disease for six months or longer.[8][9][10]

Experimental Protocols

Clinical Pharmacokinetic Assessment (Phase 1 Study)

A general workflow for the pharmacokinetic assessment in the Phase 1 trial is outlined below.

Methodology Overview: Blood samples were collected from patients at various time points before and up to 24 hours after receiving their dose of Zavondemstat.[1] Plasma was separated from the blood samples and analyzed using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of Zavondemstat. The resulting concentration-time data were used to calculate standard pharmacokinetic parameters such as Cmax, AUC, and t1/2.

Preclinical Pharmacodynamic Assessment (Xenograft Model)

The general methodology for assessing in vivo pharmacodynamics in preclinical xenograft models is as follows.

Methodology Overview: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified size, the mice are randomized into treatment groups and receive either Zavondemstat or a vehicle control orally. Tumor dimensions are measured regularly to calculate tumor volume. At the end of the study, tumors can be excised for biomarker analysis, such as quantifying the expression of PNUTS mRNA via qPCR or assessing histone methylation marks by ChIP-qPCR, to confirm target engagement and the pharmacodynamic effect of the drug.[2]

Conclusion

This compound is a promising, first-in-class KDM4 inhibitor with a favorable in vivo pharmacokinetic profile characterized by rapid oral absorption, dose-proportional exposure, and a short half-life, minimizing the risk of accumulation. Its pharmacodynamic activity, driven by the epigenetic reprogramming of cancer cells, has been demonstrated through potent anti-proliferative and pro-apoptotic effects in a variety of preclinical models, with encouraging signs of clinical activity in patients with advanced solid tumors. Further clinical development is warranted to fully elucidate the therapeutic potential of this novel epigenetic modulator.

References

- 1. Phase 1 study of zavondemstat (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. TACH101 (Zavondemstat) | KDM4 inhibitor | Probechem Biochemicals [probechem.com]

- 5. ascopubs.org [ascopubs.org]

- 6. zavondemstat (TACH101) / Tachyon [delta.larvol.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ASCO – American Society of Clinical Oncology [asco.org]

- 10. Phase 1 Study of Zavondemstat (TACH101), a First-in-Class KDM4 Inhibitor, in Patients with Advanced Solid Tumors [cancer.fr]

- 11. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a New Epigenetic Therapy: A Technical Guide to the Discovery and Development of TACH101 (Zavondemstat)

For Researchers, Scientists, and Drug Development Professionals

Abstract

TACH101 (zavondemstat) is a pioneering, orally bioavailable, small-molecule inhibitor targeting the histone lysine demethylase 4 (KDM4) family.[1][2] Its development marks a significant advancement in epigenetic therapies for oncology. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of TACH101. It is designed to be a comprehensive resource for professionals in the field of drug discovery and development, offering detailed experimental methodologies, tabulated quantitative data, and visualizations of key biological pathways and experimental processes.

Introduction: The Rationale for Targeting KDM4 in Oncology

The KDM4 family of enzymes, comprising isoforms KDM4A, B, C, and D, are epigenetic regulators that remove methyl groups from histone H3 at lysines 9 and 36 (H3K9 and H3K36).[3][4] Overexpression and dysregulation of KDM4 have been implicated in a variety of cancers, where they contribute to tumorigenesis by promoting oncogene expression, genomic instability, uncontrolled cell proliferation, evasion of apoptosis, and metastasis.[2][5] The functional redundancy among the KDM4 isoforms necessitates a pan-inhibitor to effectively suppress their activity.[6] TACH101 was developed as a first-in-class, potent, and selective pan-inhibitor of the KDM4 family to address this therapeutic need.[2]

Discovery and Preclinical Development of TACH101

TACH101 was identified as a potent inhibitor of the KDM4 family through a rigorous discovery process. Preclinical studies have demonstrated its robust anti-proliferative effects across a wide range of cancer models.

Mechanism of Action

Biochemical and biophysical studies have elucidated that TACH101 is a reversible and competitive inhibitor of the KDM4 enzymes with respect to their cofactor, alpha-ketoglutarate (α-KG).[7][8] TACH101 binds to the catalytic domain of KDM4, preventing the demethylation of its histone substrates.[6]

In Vitro Efficacy

TACH101 has demonstrated potent anti-proliferative activity in numerous cancer cell lines and patient-derived organoid models.

| Cell Line/Model | Cancer Type | Assay | Endpoint | Result | Citation |

| Multiple | Various | Cell Proliferation | IC50 | Effective in 200 out of 300 cell lines | [9] |

| KYSE-150 | Esophageal Squamous Cell Carcinoma | Apoptosis | EC50 | 0.033 µM | [7][9] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Apoptosis | EC50 | 0.132 µM | [7] |

| HT-29 | Colorectal Adenocarcinoma | Apoptosis | EC50 | 0.092 µM | [7][9] |

| Gastric Cancer Cell Lines (9 out of 11) | Gastric Cancer | 2D Cell Viability | IC50 | 0.004 - 0.072 µM | [10] |

| Gastric Cancer PDX Models (4 out of 5) | Gastric Cancer | Cell Viability | IC50 | 0.007 - 0.039 µM | [10] |

| MSI-H Colorectal Cancer Cell Lines | Colorectal Cancer | Cell Viability | IC50 | 1 - 150 nM | [10] |

| KYSE-150 (KDM4C overexpression) | Esophageal Squamous Cell Carcinoma | H3K36me3 Levels (HTRF) | EC50 | < 0.001 µM | [9][11] |

In Vivo Efficacy

The anti-tumor activity of TACH101 was confirmed in various xenograft models.

| Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Citation |

| SU60 PDX | Colorectal Cancer | 10 mg/kg, QD x 7 | 48% | [7] |

| SU60 PDX | Colorectal Cancer | 20 mg/kg, QD x 7 | 71% | [7] |

| Various Xenografts | Colorectal, Esophageal, Gastric, Breast, Lymphoma | Not specified | Up to 100% | [9][12] |

TACH101 treatment also led to a significant reduction in the population of tumor-initiating cancer stem cells.[12] In the SU60 colorectal cancer xenograft model, TACH101 treatment resulted in a 2.5-fold decrease in cells with cancer stem cell features (CD44HighEpCAM+) and a 4.4-fold reduction in tumor-initiating cell frequency.[12]

Pharmacokinetics and Safety Profile

Preclinical pharmacokinetic studies were conducted in rats and dogs.

| Parameter | Species | Result | Citation |

| Bioavailability | Rats and Dogs | 46-100% | [8] |

| Systemic Clearance | Rats and Dogs | Low | [8] |

| Volume of Distribution | Rats and Dogs | Moderate | [8] |

| Terminal Half-life | Rats and Dogs | ~6 hours | [8] |

| Plasma Protein Binding | Mouse, Rat, Dog, Human | ≥99% | [8] |

| CYP Enzyme Interaction | Human | No significant inhibition or induction | [8] |

| hERG Inhibition | In vitro | No significant effect | [8] |

Clinical Development of TACH101 (Zavondemstat)

The promising preclinical data supported the advancement of TACH101 into clinical trials.

Phase 1 Clinical Trial (NCT05076552)

A Phase 1a/1b open-label, dose-escalation study was initiated to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of oral TACH101 in patients with advanced or metastatic solid tumors.[13][14]

| Parameter | Details | Citation |

| Study Design | Phase 1a (dose escalation) and Phase 1b (dose expansion) | [13] |

| Patient Population | Advanced or metastatic solid tumors | [14] |

| Primary Endpoints | Maximum Tolerated Dose (MTD), Recommended Phase 2 Dose (RP2D), Safety and Tolerability | [15] |

| Secondary Endpoints | Pharmacokinetics, Objective Response Rate (ORR) per RECIST v1.1 | [15] |

| Dosing Regimen | Oral, weekly schedule in 28-day cycles | [14][15] |

As of the data cutoff, TACH101 was well-tolerated.[15]

| Adverse Event | Incidence | Grade | Citation |

| Diarrhea | 12% | 1 or 2 | [15] |

| Fatigue | 7% | 1 or 2 | [15] |

| Decreased appetite | 7% | 1 or 2 | [15] |

| Nausea | 7% | 1 or 2 | [15] |

| Hyponatremia | 7% | 1 or 2 | [15] |

No dose-limiting toxicities (DLTs) or serious treatment-related adverse events were reported.[15]

TACH101 demonstrated a dose-proportional exposure profile with a short half-life of approximately 1.5 hours and minimal to no drug accumulation.[1][15]

In 23 response-evaluable patients, 10 (44%) achieved stable disease (SD).[15] Two of these patients (9%) maintained stable disease for six months or longer.[15]

Experimental Protocols

The following are representative protocols for key experiments conducted during the preclinical development of TACH101. These are based on published methodologies and standard laboratory practices.

KDM4 Inhibition Assay (Competitive Alpha-Ketoglutarate)

Objective: To determine the inhibitory mechanism of TACH101 on KDM4 enzymatic activity.

Materials:

-

Purified recombinant KDM4C enzyme

-

TACH101 (zavondemstat)

-

Alpha-ketoglutarate (α-KG)

-

Histone H3 peptide substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM FeCl₂, 2 mM Ascorbic Acid, 0.01% Tween-20)

-

Detection reagents (e.g., HTRF-based assay components)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of TACH101 in assay buffer.

-

Prepare various concentrations of the α-KG substrate.

-

In a 384-well plate, add the KDM4C enzyme, histone H3 peptide substrate, and varying concentrations of TACH101.

-

Initiate the demethylation reaction by adding the different concentrations of α-KG.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents according to the manufacturer's instructions (e.g., HTRF antibody cocktail).

-

Incubate for the recommended time to allow for signal development.

-

Read the plate on a suitable microplate reader.

-

Analyze the data using Lineweaver-Burk plots to determine the mode of inhibition.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of TACH101 on cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., HT-29, KYSE-150)

-

Complete cell culture medium

-

TACH101 (zavondemstat)

-

Vehicle control (e.g., DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well clear-bottom white plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of TACH101 in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of TACH101 or vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Allow the plates to equilibrate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.

Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of TACH101.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

Cancer cells or patient-derived xenograft (PDX) fragments

-

TACH101 (zavondemstat) formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant the cancer cells or PDX fragments into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer TACH101 or vehicle control orally according to the desired dosing schedule (e.g., daily).

-

Measure the tumor volume using calipers at regular intervals (e.g., twice weekly).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizations

KDM4 Signaling Pathway in Cancer

Caption: KDM4 signaling pathway and the inhibitory action of TACH101.

Preclinical Development Workflow for TACH101

Caption: Preclinical development workflow of TACH101.

Conclusion

TACH101 (zavondemstat) represents a promising new therapeutic agent in the field of oncology, with a novel mechanism of action targeting the KDM4 family of histone demethylases. Its robust preclinical efficacy, favorable pharmacokinetic and safety profile, and encouraging preliminary clinical data underscore its potential to address unmet medical needs in patients with advanced cancers. The ongoing clinical development will further elucidate the therapeutic role of TACH101 and its potential to improve outcomes for cancer patients.

References

- 1. ASCO – American Society of Clinical Oncology [asco.org]

- 2. tachyontx.com [tachyontx.com]

- 3. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KDM4 Demethylases: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase 1 study of zavondemstat (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ASCO – American Society of Clinical Oncology [asco.org]

- 11. researchgate.net [researchgate.net]

- 12. ascopubs.org [ascopubs.org]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phase 1 study of zavondemstat (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Zavondemstat L-lysine's Impact on Gene Transcription in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Mechanism

Zavondemstat (also known as TACH101 and QC8222) is a first-in-class, orally bioavailable, small-molecule pan-inhibitor of the histone lysine demethylase 4 (KDM4) family.[1][2][3] The KDM4 family, part of the Jumonji C (JmjC) family of epigenetic regulators, plays a critical role in controlling gene transcription by removing methyl groups from histones, thereby altering chromatin structure and the accessibility of DNA to transcription factors.[3] Dysregulation and overamplification of KDM4 enzymes are implicated in numerous cancers, where they drive oncogenesis by promoting aberrant gene expression, genomic instability, evasion of apoptosis, and uncontrolled cell proliferation.[1][3][4]

Zavondemstat selectively and potently inhibits KDM4 isoforms A, B, C, and D by competing with the enzyme's co-factor, alpha-ketoglutarate (α-KG), for binding to the catalytic domain.[3] Due to the functional redundancy across KDM4 isoforms, this pan-inhibition is necessary to fully suppress KDM4 activity.[3] The primary mechanism of zavondemstat involves reprogramming the epigenetic landscape of cancer cells, which leads to the modulation of gene transcription, inhibition of tumor growth, and induction of apoptotic cell death.[4][5][6]

Caption: Core epigenetic mechanism of Zavondemstat action.

Quantitative Impact on Gene and Histone Regulation

Preclinical studies have provided quantitative evidence of zavondemstat's ability to alter histone marks and repress gene transcription. Treatment of colorectal cancer models demonstrated a significant impact on the PNUTS gene locus, a key oncogenic driver.

Table 1: Preclinical Epigenetic and Transcriptional Modulation by Zavondemstat

| Target | Effect | Change (%) | Cancer Model | Reference |

|---|---|---|---|---|

| PNUTS mRNA | Repression | 86% decrease | Colorectal Cancer | [7] |

| H3K9me3 Mark | Increase at PNUTS locus | 51% increase | Colorectal Cancer | [7] |

| H3K36me3 Mark | Decrease at PNUTS locus | 78% decrease | Colorectal Cancer |[7] |

Note: An increase in H3K9me3 is a hallmark of repressed transcription (heterochromatin), while a decrease in H3K36me3 is also associated with reduced transcriptional elongation.

Clinical Efficacy and Safety Profile

A first-in-human, Phase 1 dose-escalation study (NCT05076552) evaluated zavondemstat in patients with heavily pre-treated advanced or metastatic solid tumors.[4][8] The drug was found to be very well tolerated and demonstrated encouraging signs of clinical benefit.[4][5][8]

Table 2: Summary of Phase 1 Clinical Trial Data for Zavondemstat

| Parameter | Finding | Details | Reference |

|---|---|---|---|

| Safety | Well tolerated | Most common treatment-related adverse events (TRAEs) were Grade 1 or 2, including diarrhea, fatigue, and nausea. No serious TRAEs were reported. | [4][8] |

| Pharmacokinetics | Favorable profile | Dose-proportional exposure with a short half-life of approximately 1.5 hours. No significant drug accumulation was observed. | [1][4][8] |

| Clinical Benefit | Stable Disease (SD) | 44% of response-evaluable patients (10 of 23) achieved stable disease. | [4][8] |

| Durable Response | Long-term SD | 9% of patients (2 of 23) had stable disease for ≥ 6 months. |[4][8] |

Experimental Protocols

The following sections describe standard methodologies for assessing the impact of zavondemstat on gene transcription and cellular function.

Cell Culture and Drug Treatment

-

Cell Lines: A panel of relevant cancer cell lines (e.g., colorectal, breast, prostate) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C and 5% CO₂.

-

Drug Preparation: Zavondemstat L-lysine is dissolved in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM), which is then serially diluted in culture media to achieve the desired final concentrations for experiments.

-

Treatment Protocol: Cells are seeded and allowed to adhere for 24 hours before the media is replaced with fresh media containing zavondemstat or a vehicle control (e.g., DMSO). Cells are then incubated for specified time points (e.g., 24, 48, 72 hours) before being harvested for downstream analysis.

Gene Expression Analysis via qRT-PCR

This protocol is used to quantify the mRNA levels of specific target genes.

Caption: Standard workflow for quantitative reverse transcription PCR (qRT-PCR).

-

RNA Isolation: Total RNA is extracted from zavondemstat-treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol. RNA quality and quantity are assessed via spectrophotometry.

-

cDNA Synthesis: A fixed amount of RNA (e.g., 1 µg) is converted to complementary DNA (cDNA) using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

-

Quantitative PCR: The qPCR reaction is prepared using cDNA, gene-specific forward and reverse primers, and a SYBR Green master mix. The reaction is run on a real-time PCR system.

-

Data Analysis: The relative expression of target genes is determined using the comparative Cₜ (ΔΔCₜ) method, normalizing to a stable housekeeping gene such as GAPDH or ACTB.

Analysis of Histone Modifications via ChIP-seq

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is the gold-standard method to analyze the genome-wide distribution of specific histone modifications.

Caption: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

-

Cross-linking: Cells treated with zavondemstat or vehicle are incubated with formaldehyde to cross-link proteins (including histones) to DNA.

-

Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments (200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation (IP): The sheared chromatin is incubated with an antibody specific to the histone mark of interest (e.g., anti-H3K9me3). The antibody-histone-DNA complexes are captured using protein A/G magnetic beads.

-

DNA Purification: The cross-links are reversed by heating, and proteins are digested. The DNA is then purified.

-

Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a next-generation sequencing (NGS) platform.

-

Data Analysis: The resulting sequence reads are aligned to a reference genome. "Peaks" representing regions of histone mark enrichment are identified. The differential enrichment of these marks between zavondemstat-treated and control samples is quantified to determine the drug's impact on the epigenetic landscape.

Conclusion

This compound represents a novel epigenetic therapeutic that directly targets the KDM4 family of histone demethylases. Its mechanism of action is centered on altering the histone methylation landscape in cancer cells, leading to the transcriptional repression of key oncogenic genes. This guide summarizes the core mechanism, quantitative preclinical data, and promising Phase 1 clinical findings. The provided experimental protocols offer a framework for researchers to further investigate the nuanced effects of zavondemstat and explore its full potential in cancer therapy. Future studies employing multi-omic approaches will be crucial to fully delineate the transcriptional networks modulated by KDM4 inhibition and to identify predictive biomarkers for patient response.

References

- 1. Zavondemstat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Phase 1 study of zavondemstat (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. ascopubs.org [ascopubs.org]

- 6. researchgate.net [researchgate.net]

- 7. zavondemstat (TACH101) / Tachyon [delta.larvol.com]

- 8. Phase 1 study of zavondemstat (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of KDM4 Isoforms in Oncology and the Therapeutic Potential of the Pan-KDM4 Inhibitor Zavondemstat

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The KDM4 family of histone lysine demethylases, comprising isoforms KDM4A, KDM4B, KDM4C, and KDM4D, have emerged as critical regulators of epigenetic landscapes and pivotal players in the initiation and progression of numerous cancers. These enzymes primarily remove methyl groups from histone H3 at lysines 9 and 36 (H3K9me3/2 and H3K36me3/2), leading to alterations in chromatin structure and gene expression that favor tumorigenesis. Their overexpression is a common feature across a wide spectrum of malignancies, where they drive oncogenic processes such as uncontrolled proliferation, evasion of apoptosis, invasion, and metastasis.

Zavondemstat (also known as TACH101 or QC8222) is a first-in-class, potent, and selective pan-inhibitor of the KDM4A-D isoforms.[1][2][3] By competitively inhibiting the binding of the co-factor α-ketoglutarate to the catalytic domain of KDM4 enzymes, Zavondemstat effectively blocks their demethylase activity.[3][4] Preclinical studies have demonstrated its robust anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines and animal models.[1][3][5][6] This technical guide provides a comprehensive overview of the roles of each KDM4 isoform in cancer, the mechanism of action of Zavondemstat, and detailed experimental protocols for studying KDM4 inhibition.

The KDM4 Family: Structure, Function, and Role in Cancer

The KDM4 family members are JmjC domain-containing histone demethylases that play a crucial role in epigenetic regulation.[7][8] KDM4A, KDM4B, and KDM4C share a similar domain architecture, including a JmjN domain, a JmjC catalytic domain, and tandem PHD and Tudor domains, which are involved in chromatin targeting.[7] KDM4D lacks the PHD and Tudor domains.[8]

KDM4A

KDM4A is frequently overexpressed in various cancers, including breast, prostate, lung, and colon cancer.[9] It promotes cancer progression through several mechanisms:

-

Cell Cycle Progression: KDM4A facilitates the G1/S phase transition by demethylating H3K9me3 at the promoters of cell cycle-related genes, leading to their transcriptional activation.

-

Transcriptional Regulation: It can act as both a transcriptional activator and repressor. For instance, it represses the tumor suppressor p53 by demethylating H3K9me3 at its promoter.[9]

-

Genomic Instability: Overexpression of KDM4A can lead to DNA re-replication and genomic instability.[9]

-

Signaling Pathway: KDM4A is involved in the PI3K-Akt signaling pathway, which controls its localization and recruitment to chromatin.[10]

KDM4B

KDM4B is also implicated in a wide range of cancers, including breast, prostate, and gastric cancers. Its oncogenic functions are mediated through:

-

Hormone Receptor Signaling: KDM4B is a key coactivator of the estrogen receptor-alpha (ERα) in breast cancer and the androgen receptor (AR) in prostate cancer, promoting hormone-dependent tumor growth.[11][12]

-

Hypoxia Response: KDM4B is a direct target of the hypoxia-inducible factor 1-alpha (HIF-1α), and it plays a crucial role in the cellular response to hypoxic conditions within the tumor microenvironment.[13]

-

Wnt/β-catenin Signaling: In gastric cancer, KDM4B promotes metastasis by activating the Wnt/β-catenin signaling pathway.[11][14]

-

MAPK and NF-κB Signaling: In hypoxic conditions, KDM4B knockdown has been shown to dysregulate the MAPK and NF-κB signaling pathways.[13]

KDM4C

KDM4C overexpression is associated with poor prognosis in several cancers, including non-small cell lung cancer (NSCLC) and colon cancer. Its key roles include:

-

Angiogenesis: KDM4C promotes tumor angiogenesis by activating the HIF1α/VEGFA signaling pathway, with STAT3 acting as a costimulatory factor in NSCLC.[15][16]

-

Cancer Stem Cells: In colon cancer, KDM4C is involved in the regulation of cancer stem cell-like properties through the Wnt and Notch signaling pathways.

-

Metabolic Reprogramming: KDM4C can regulate the expression of genes involved in the serine synthesis pathway, a key metabolic pathway for cancer cell proliferation.[17]

KDM4D

The role of KDM4D in cancer is less characterized compared to other isoforms, but it is known to be involved in:

-

Gastrointestinal Stromal Tumors (GIST): KDM4D promotes GIST progression through the HIF1β/VEGFA signaling pathway.

-

Tumor Necrosis Factor α (TNF-α) Activation: Demethylation of H3K9 by KDM4D is involved in the activation of TNF-α, which is associated with tumorigenesis and inflammation.

Zavondemstat (TACH101): A Pan-KDM4 Inhibitor

Zavondemstat is a potent, selective, and reversible pan-inhibitor of KDM4 isoforms A, B, C, and D.[1][2][3][18][19][20][21] It acts as an α-ketoglutarate competitor, blocking the catalytic activity of the KDM4 enzymes.[3][4]

Preclinical Efficacy of Zavondemstat

Preclinical studies have demonstrated the anti-cancer activity of Zavondemstat across a range of cancer models.

| Parameter | KDM4A | KDM4B | KDM4C | KDM4D |

| IC50 (nM) | < 100[2][3] | < 100[2][3] | < 100[2][3] | < 100[2][3] |

| IC50 (nM) - Alternative Source | 80[1] | 80[1] | 80[1] | 80[1] |

| Table 1: In vitro inhibitory activity of Zavondemstat against KDM4 isoforms. |

| Cancer Type | Cell Line / Model | Assay | Result | Reference |

| Diffuse Large B-cell Lymphoma (DLBCL) | ABC, GCB, and PMBL DLBCL cell lines | Cell Proliferation | Mean IC50: 0.02 - 0.03 µM | [2] |

| DLBCL | OCI-LY19 Xenograft | Tumor Growth Inhibition | 55% to 100% inhibition | [2] |

| Gastrointestinal Cancers | SU60 (CRC), KYSE-150 (Esophageal), GXA-3036 (Gastric) Xenografts | Tumor Growth Inhibition | ≥70% inhibition | [5] |

| Gastric Cancer | Panel of 11 cell lines | Cell Viability | 82% sensitive (IC50: 0.004 - 0.072 µM) | [5] |

| Colorectal Cancer (CRC) | MSI-H PDX models | Cell Viability | 100% sensitive (IC50: 0.001 - 0.014 µM) | [5] |

| CRC | MSI-H Organoid models | Cell Viability | 100% sensitive (IC50: 0.022 - 0.149 µM) | [5] |

| CRC | HT-29 | Apoptosis Induction | EC50: 0.033 - 0.092 µM | [3][5] |

| Esophageal Cancer | KYSE-150 | Apoptosis Induction | EC50: 0.033 - 0.092 µM | [3][5] |

| Triple-Negative Breast Cancer | MDA-MB-231 | Apoptosis Induction | EC50: 0.033 - 0.092 µM | [1] |

| Table 2: Preclinical anti-cancer activity of Zavondemstat. |

Clinical Development of Zavondemstat

A Phase 1 clinical trial (NCT05076552) has evaluated the safety, pharmacokinetics, and preliminary efficacy of Zavondemstat in patients with advanced solid tumors.[6][22][23][24][25][26]

| Parameter | Result | Reference |

| Patient Population | 30 patients with heavily pre-treated advanced/metastatic solid tumors | [6][22][25] |

| Most Common Treatment-Related Adverse Events (Grade 1-2) | Diarrhea (12%), fatigue (7%), decreased appetite (7%), nausea (7%), hyponatremia (7%) | [6][22][25] |

| Stable Disease (SD) | 44% of response-evaluable patients (10/23) | [6][22][25] |

| SD ≥ 6 months | 9% of response-evaluable patients (2/23) | [6][22][25] |

| Half-life | Approximately 1.5 hours | [6][22][25] |

| Table 3: Summary of Phase 1 clinical trial results for Zavondemstat. |

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways involving KDM4 isoforms in cancer.

References

- 1. TACH101 (Zavondemstat) | KDM4 inhibitor | Probechem Biochemicals [probechem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. ascopubs.org [ascopubs.org]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. Phase 1 study of zavondemstat (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. portlandpress.com [portlandpress.com]

- 10. The histone demethylase JMJD2A/KDM4A links ribosomal RNA transcription to nutrients and growth factors availability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KDM4B: A promising oncology therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KDM4B: A Nail for Every Hammer? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histone lysine demethylase 4B regulates general and unique gene expression signatures in hypoxic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]

- 15. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. selleckchem.com [selleckchem.com]

- 19. Zavondemstat (TACH 101) | KDM4 Inhibitors | Anti-tumor | TargetMo [targetmol.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. researchgate.net [researchgate.net]

- 23. ascopubs.org [ascopubs.org]

- 24. ASCO – American Society of Clinical Oncology [asco.org]

- 25. Phase 1 study of zavondemstat (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Zavondemstat L-lysine in Colorectal Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavondemstat (also known as TACH101) is a potent and selective pan-inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes.[1][2] KDM4 isoforms are epigenetic regulators that are frequently overexpressed in various cancers, including colorectal cancer, and are associated with aggressive disease and poor clinical outcomes.[1][2] By inhibiting KDM4, Zavondemstat offers a promising therapeutic strategy to reprogram the epigenetic landscape of cancer cells, leading to anti-proliferative effects, induction of apoptosis, and cell cycle arrest.[1][3][4][5][6] These application notes provide detailed protocols for studying the effects of Zavondemstat L-lysine on colorectal cancer cell lines.

Mechanism of Action

Zavondemstat is a reversible and competitive inhibitor of KDM4 isoforms A-D with respect to the cofactor α-ketoglutarate.[4] The KDM4 family of enzymes removes methyl groups from histone H3 at lysines 9 and 36 (H3K9me3/2 and H3K36me3/2).[4] Overexpression of KDM4 in cancer leads to a reduction in these repressive histone marks, resulting in the inappropriate activation of genes involved in cell proliferation, survival, and metastasis. By inhibiting KDM4, Zavondemstat leads to an increase in H3K9 and H3K36 methylation, which in turn represses the expression of oncogenes, thereby exerting its anti-cancer effects.[3][4][5][6]

Data Presentation

The following tables summarize the quantitative data on the effects of Zavondemstat (TACH101) on colorectal cancer cell lines.

Table 1: Anti-proliferative Activity of Zavondemstat in Colorectal Cancer Cell Line

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| HT-29 | Colorectal Adenocarcinoma | 0.037 | 168 |

Data sourced from a study by Chandhasin et al.[1]

Table 2: Apoptosis Induction by Zavondemstat in Colorectal Cancer Cell Line

| Cell Line | Cancer Type | EC50 (µM) |

| HT-29 | Colorectal Adenocarcinoma | 0.092 |

Data sourced from a study by Yoo et al.[1][4]

Table 3: Effect of Zavondemstat on Cell Cycle Distribution

| Treatment Concentration (µM) | Fold Increase in S-Phase Population (24h) | Fold Increase in S-Phase Population (48h) |

| 0.01 | 1.7 | 2.1 |

| 0.1 | 2.1 | 3.2 |

Data indicates a dose-dependent increase in the proportion of cells in the S-phase, suggesting cell cycle arrest.[4][6] Data is generalized from studies on multiple cancer cell lines.[3][4][5][6]

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the efficacy of Zavondemstat in colorectal cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of Zavondemstat.

Materials:

-

Colorectal cancer cell lines (e.g., HT-29)

-

Complete growth medium (e.g., MEM with 10% FBS)

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Zavondemstat in complete growth medium.

-

Remove the existing medium from the wells and add 100 µL of the Zavondemstat dilutions. Include a vehicle control (DMSO-treated) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 72 or 168 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by Zavondemstat.

Materials:

-

Colorectal cancer cells

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Zavondemstat for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of Zavondemstat on cell cycle progression.

Materials:

-

Colorectal cancer cells

-

This compound

-

6-well plates

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Zavondemstat for 24-48 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for detecting changes in protein expression following Zavondemstat treatment.

Materials:

-

Colorectal cancer cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-H3K9me3, anti-H3K36me3, anti-p53, anti-β-catenin, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

ECL detection reagents

Procedure:

-

Treat cells with Zavondemstat for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL detection system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations

Signaling Pathway of KDM4 Inhibition by Zavondemstat

Experimental Workflow for Assessing Zavondemstat Efficacy

Logical Relationship of Zavondemstat's Effects

References

- 1. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ascopubs.org [ascopubs.org]

- 6. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Assessing Apoptosis Induced by Zavondemstat L-lysine

For Researchers, Scientists, and Drug Development Professionals

Introduction